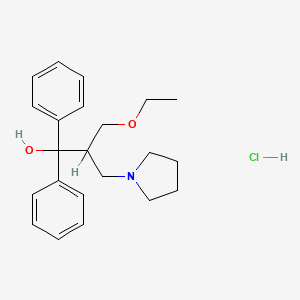
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a piperidinium core and ester linkage with choline iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide typically involves a multi-step process. The initial step includes the preparation of the piperidinium core, followed by the introduction of the carboxyethyl group. The final step involves esterification with choline iodide under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidinium, 1,1,2-trimethyl-6-[[2-(trimethylammonio)ethoxy]carbonyl]-, iodide: This compound shares a similar piperidinium core but differs in its functional groups.
(2-Carboxyethyl)trimethylammonium iodide ester with choline: Another related compound with a similar ester linkage but different substituents.
Uniqueness
Its structure allows for versatile chemical reactivity and interaction with various biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
37637-79-9 |
|---|---|
Formule moléculaire |
C14H30I2N2O2 |
Poids moléculaire |
512.21 g/mol |
Nom IUPAC |
trimethyl-[2-[3-(1-methylpiperidin-1-ium-1-yl)propanoyloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2O2.2HI/c1-15(2,3)12-13-18-14(17)8-11-16(4)9-6-5-7-10-16;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
HPZYZVSMMLCTGY-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCCC1)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)

